Thermal Stability Hierarchy Across TaN ALD Alkylamide and Imido-Amido Precursors
A systematic ¹H NMR thermolysis study of purified TaN ALD precursors established a clear thermal stability ranking: TBTDET > PDMAT > TBTEMT [1]. The tert‑butylimido ligand in TBTDET confers greater resistance to thermal decomposition than the all‑dimethylamido ligand set of PDMAT, while the ethylmethylamido ligands of TBTEMT are the least stable. This ranking is qualitative but process‑critical: it correlates inversely with the availability of reactive surface species during ALD, where lower stability (PDMAT relative to TBTDET) translates to higher effective sticking coefficient and different nucleation behavior on non‑polar surfaces.
| Evidence Dimension | Thermal stability ranking of TaN ALD precursors (¹H NMR monitoring of ligand decomposition) |
|---|---|
| Target Compound Data | PDMAT: intermediate thermal stability; decomposes via dimethylamido ligand loss |
| Comparator Or Baseline | TBTDET: highest thermal stability; TBTEMT: lowest thermal stability |
| Quantified Difference | Qualitative ranking: TBTDET > PDMAT > TBTEMT (no single numeric decomposition rate constant provided in the source) |
| Conditions | ¹H NMR spectroscopic monitoring of purified precursors under standardized heating conditions (Zhang et al., 2004) |
Why This Matters
Process engineers selecting a precursor must balance thermal stability (longer shelf life, wider ALD window) against reactivity (nucleation density on challenging substrates); PDMAT occupies an intermediate position that can be advantageous when TBTDET is too unreactive and TBTEMT is too unstable.
- [1] Zhang, D., Yund, T., Hoover, C.A. Preparation and Characterization of TaN ALD Precursors. Semiconductor Technology (Bandaoti Jishu), 2004, No. 7, pp. 82–85, 91. View Source
